

The Enigmatic Antitumor Agent-87: A Review of Available Data

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Compound of Interest		
Compound Name:	Antitumor agent-87	
Cat. No.:	B12403552	Get Quote

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[City, State] – November 8, 2025 – **Antitumor agent-87** has been identified in chemical supplier databases as a potent compound with potential applications in oncology research. This whitepaper provides a comprehensive overview of the currently available technical information on this agent, addressing its discovery, mechanism of action, and developmental status. It is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.

Discovery and Identification

The precise origins and discovery of **Antitumor agent-87** are not detailed in publicly accessible scientific literature. The compound is primarily referenced by chemical suppliers under the catalog numbers HY-148592 and HY-139975, and the CAS number 1422527-88-5. It is described as a potent antitumor agent, though the initial screening and discovery programs that identified its bioactivity are not documented.

Mechanism of Action and Biological Activity

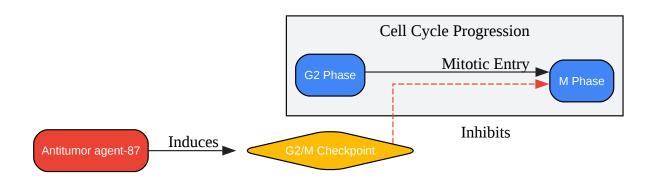
The primary mechanism of action attributed to **Antitumor agent-87** is the potent and specific inhibition of the Cytochrome P450 1A1 (CYP1A1) enzyme.[1][2] This is supported by a reported high affinity for CYP1A1.[1][2]



In addition to its enzymatic inhibition, **Antitumor agent-87** is reported to exhibit significant antiproliferative effects.[1][2] The compound has been observed to induce cell cycle arrest at the G2/M phase, a critical checkpoint for cell division.[1][2] This suggests that its antitumor activity may stem from its ability to halt the proliferation of cancer cells.

Signaling Pathway

The available information points to the involvement of **Antitumor agent-87** in the cell cycle regulation pathway. By inducing a G2/M phase arrest, it likely interacts with key regulators of this process, such as cyclin-dependent kinases (CDKs) and their associated cyclins. However, the specific molecular targets within this pathway, beyond the inhibition of CYP1A1, have not been publicly elucidated.



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Caption: Proposed mechanism of G2/M cell cycle arrest by Antitumor agent-87.

Quantitative Data

The most consistently reported quantitative metric for **Antitumor agent-87** is its inhibition constant (Ki) for CYP1A1.

Parameter	Value	Target
Ki	0.23 μΜ	CYP1A1
Table 1: Biochemical data f	Or .	

Table 1: Biochemical data for Antitumor agent-87.[1][2]



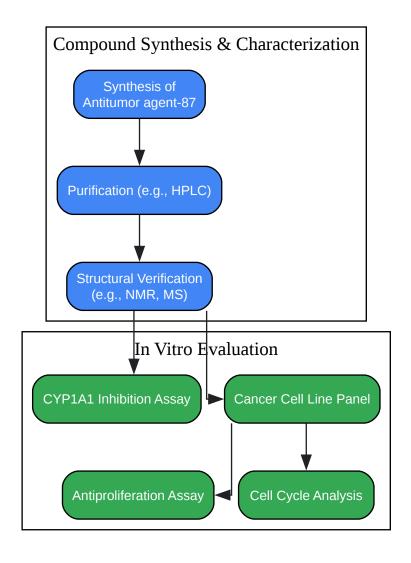
Further quantitative data, such as IC50 values against various cancer cell lines or in vivo efficacy data, are not available in the public domain.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and biological evaluation of **Antitumor agent-87** are not publicly available. Standard assays that would likely be employed to characterize this compound include:

- CYP1A1 Inhibition Assay: A fluorometric or radiometric assay to determine the in vitro inhibitory activity of the compound against recombinant human CYP1A1.
- Cell Viability/Proliferation Assay: Assays such as MTT, XTT, or CellTiter-Glo would be used to measure the antiproliferative effects on various cancer cell lines.
- Cell Cycle Analysis: Flow cytometry analysis of DNA content in cells treated with the compound to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).





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Caption: A generalized experimental workflow for the characterization of a novel antitumor agent.

Development Status and Future Outlook

The current developmental status of **Antitumor agent-87** is unclear. The lack of peer-reviewed publications or patent filings suggests that it may be an early-stage research compound, a tool compound for studying CYP1A1, or a proprietary agent not yet disclosed to the public.

For the advancement of **Antitumor agent-87** as a potential therapeutic, several critical steps would be necessary:



- Comprehensive Preclinical Evaluation: In-depth studies to determine its efficacy in a broader range of cancer models, including in vivo animal studies.
- Pharmacokinetic and Toxicological Profiling: Assessment of its ADME (absorption, distribution, metabolism, and excretion) properties and safety profile.
- Target Deconvolution: Identification of all molecular targets to fully understand its mechanism of action and potential off-target effects.

Without further disclosure from the originating entity, the future of **Antitumor agent-87** in the landscape of cancer therapeutics remains speculative. Researchers interested in this compound are encouraged to consult directly with chemical suppliers for any additional available information.

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References

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